4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one is a chemical compound with a complex structure that includes an ethylamino group, a methanesulfinyl group, and a methylpyridinone core
Vorbereitungsmethoden
The synthesis of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethylamino Group: This step may involve nucleophilic substitution reactions where an ethylamine is introduced to the core structure.
Addition of the Methanesulfinyl Group: This can be done through sulfoxidation reactions where a methanesulfinyl group is added to the molecule.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group or to modify the pyridinone core.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, while the methanesulfinyl group can participate in redox reactions. The pyridinone core provides structural stability and may facilitate binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-[(Methylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methylamino group instead of an ethylamino group.
4-[(Ethylamino)methylidene]-5-[(methanesulfonyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methanesulfonyl group instead of a methanesulfinyl group.
Eigenschaften
CAS-Nummer |
59429-69-5 |
---|---|
Molekularformel |
C11H16N2O2S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
4-(ethyliminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-6-10-9(7-16(3)15)5-13-8(2)11(10)14/h5-6,14H,4,7H2,1-3H3 |
InChI-Schlüssel |
NURZSEKDJQLHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CC1=C(C(=NC=C1CS(=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.